molecular formula C17H21N7OS B12245799 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B12245799
M. Wt: 371.5 g/mol
InChI Key: ADKKLKMKAGJCMH-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a thiazole ring, a pyridazine ring, and an oxadiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include thioamides, hydrazines, and nitriles, under conditions such as reflux in polar solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the oxadiazole ring may produce primary amines .

Scientific Research Applications

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by either activating or inhibiting these targets. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine apart is its unique combination of thiazole, pyridazine, and oxadiazole rings, which confer a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

Properties

Molecular Formula

C17H21N7OS

Molecular Weight

371.5 g/mol

IUPAC Name

2-[[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C17H21N7OS/c1-11-17(26-13(3)18-11)14-4-5-15(21-20-14)24-8-6-23(7-9-24)10-16-22-19-12(2)25-16/h4-5H,6-10H2,1-3H3

InChI Key

ADKKLKMKAGJCMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=C(O4)C

Origin of Product

United States

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